6,7-dimethoxy-6H-3,1-benzoxazine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-6H-3,1-benzoxazine-2,4-dione is a chemical compound with the molecular formula C10H9NO5This compound is part of the benzoxazine family, which is known for its diverse applications in various fields, including chemistry, biology, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6,7-Dimethoxy-6H-3,1-benzoxazine-2,4-dione can be synthesized through several methods. One common approach involves the thermal treatment of 2-(3-benzoylthioureido)-4,5-dimethoxybenzoic acid . Another method includes the benzoylation of 2-amino-6,7-dimethoxy-4H-3,1-benzoxazin-4-one . These reactions typically require specific conditions, such as the use of solvents like toluene and the application of heat.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are carefully controlled to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6,7-Dimethoxy-6H-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of functional groups such as methoxy and carbonyl groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield quinazoline derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
6,7-Dimethoxy-6H-3,1-benzoxazine-2,4-dione has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as an enzyme inhibitor, particularly for serine proteases . In medicine, it is being explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities . Additionally, in the industry, it is used in the development of advanced materials, such as polymers and resins .
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-6H-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, as an enzyme inhibitor, it binds to the active site of serine proteases, thereby preventing the enzyme from catalyzing its substrate . This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 6,7-dimethoxy-6H-3,1-benzoxazine-2,4-dione include 2-(tert-butyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one and 6,7-dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione . These compounds share structural similarities and may exhibit similar chemical and biological properties.
Uniqueness: What sets this compound apart from its similar compounds is its specific substitution pattern and functional groups.
Properties
Molecular Formula |
C10H9NO5 |
---|---|
Molecular Weight |
223.18 g/mol |
IUPAC Name |
6,7-dimethoxy-6H-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C10H9NO5/c1-14-7-3-5-6(4-8(7)15-2)11-10(13)16-9(5)12/h3-4,7H,1-2H3 |
InChI Key |
KHPDGRXFAYCDAX-UHFFFAOYSA-N |
Canonical SMILES |
COC1C=C2C(=NC(=O)OC2=O)C=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.